molecular formula C12H12N2 B3350271 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 26629-21-0

1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline

Cat. No.: B3350271
CAS No.: 26629-21-0
M. Wt: 184.24 g/mol
InChI Key: NVQOTQXRJHBSOP-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is a heterocyclic compound with the molecular formula C12H12N2. It is a derivative of quinoxaline, featuring a cyclopentane ring fused to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoxaline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
  • 1-Methyl-1,2,3,4-tetrahydroquinoxaline
  • 2,3-Dihydro-1H-quinoxaline

Uniqueness

1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its fused cyclopentane ring differentiates it from other quinoxaline derivatives, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-8-6-7-11-12(8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQOTQXRJHBSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC3=CC=CC=C3N=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296585
Record name 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26629-21-0
Record name NSC109966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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